![molecular formula C9H14N2 B12521561 4-[(2R)-2-Aminopropyl]aniline CAS No. 736081-33-7](/img/structure/B12521561.png)
4-[(2R)-2-Aminopropyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2R)-2-Aminopropyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group and a 2-aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-Aminopropyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a nitrobenzene derivative can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid . Another method involves nucleophilic aromatic substitution, where an aryl halide is converted to an aniline derivative using sodium amide in ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction of nitro compounds. The process may include catalytic hydrogenation using palladium on activated carbon as a catalyst. This method is preferred for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2R)-2-Aminopropyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include zinc, tin, or iron with hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2R)-2-Aminopropyl]aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(2R)-2-Aminopropyl]aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The benzene ring can undergo π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-[(2R)-2-Aminopropyl]aniline is unique due to the presence of the 2-aminopropyl group, which imparts additional steric and electronic properties. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to simpler aniline derivatives .
Eigenschaften
CAS-Nummer |
736081-33-7 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-[(2R)-2-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
UXAZIFYAGDKABZ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)N)N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
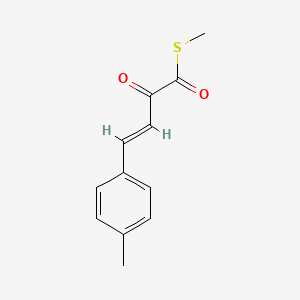
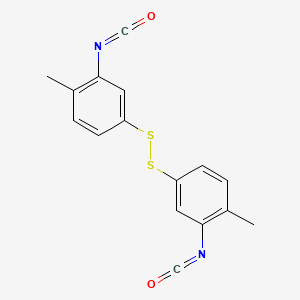

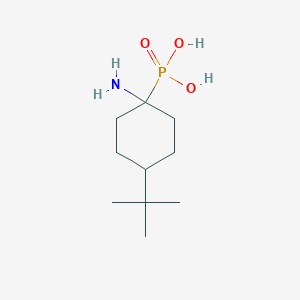
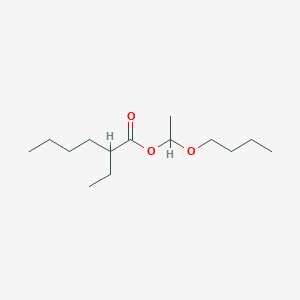
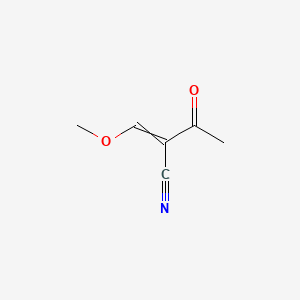
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
